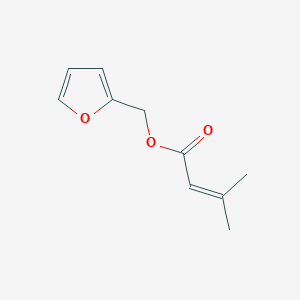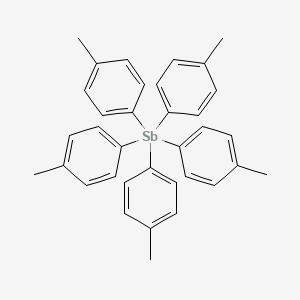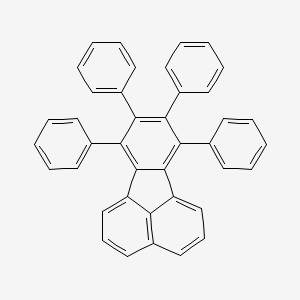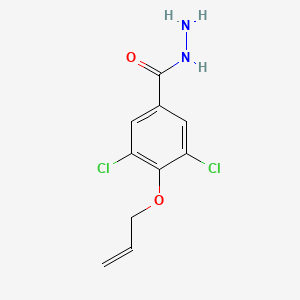![molecular formula C12H14N2O2 B14707841 2,5-bis[(2R)-2-methylaziridin-1-yl]cyclohexa-2,5-diene-1,4-dione CAS No. 20662-47-9](/img/structure/B14707841.png)
2,5-bis[(2R)-2-methylaziridin-1-yl]cyclohexa-2,5-diene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-bis[(2R)-2-methylaziridin-1-yl]cyclohexa-2,5-diene-1,4-dione is a synthetic organic compound that belongs to the class of quinones Quinones are known for their diverse biological activities and are often used in medicinal chemistry for their cytotoxic properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis[(2R)-2-methylaziridin-1-yl]cyclohexa-2,5-diene-1,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexa-2,5-diene-1,4-dione as the core structure.
Aziridine Introduction: The aziridine groups are introduced through a nucleophilic substitution reaction. This involves reacting cyclohexa-2,5-diene-1,4-dione with (2R)-2-methylaziridine under controlled conditions.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used. The reaction temperature is maintained at around 0-5°C to control the reactivity of aziridine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency.
化学反応の分析
Types of Reactions
2,5-bis[(2R)-2-methylaziridin-1-yl]cyclohexa-2,5-diene-1,4-dione undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The aziridine groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Produces various quinone derivatives.
Reduction: Yields hydroquinone derivatives.
Substitution: Leads to the formation of aziridine-substituted derivatives.
科学的研究の応用
2,5-bis[(2R)-2-methylaziridin-1-yl]cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Cancer Research: The compound has shown potential as an antiproliferative agent, exhibiting cytotoxic activity against various cancer cell lines.
Medicinal Chemistry: It is used in the design and synthesis of new drugs with improved efficacy and reduced side effects.
Biological Studies: The compound is used to study the mechanisms of cell death, including apoptosis and necrosis.
Industrial Applications:
作用機序
The mechanism of action of 2,5-bis[(2R)-2-methylaziridin-1-yl]cyclohexa-2,5-diene-1,4-dione involves several pathways:
Cytotoxicity: The compound induces cell death through the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis.
DNA Interaction: It can intercalate into DNA, disrupting the replication process and leading to cell cycle arrest.
Enzyme Inhibition: The compound inhibits key enzymes involved in cellular metabolism, further contributing to its cytotoxic effects.
類似化合物との比較
Similar Compounds
2,5-bis[(2-methylphenyl)amino]cyclohexa-2,5-diene-1,4-dione: Another quinone derivative with similar cytotoxic properties.
2,5-bis[(5-methylhexan-2-yl)amino]cyclohexa-2,5-diene-1,4-dione: Known for its antiproliferative activity.
2,5-dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione: Exhibits prominent cytotoxicity against human tumor cell lines.
Uniqueness
2,5-bis[(2R)-2-methylaziridin-1-yl]cyclohexa-2,5-diene-1,4-dione is unique due to its specific aziridine groups, which enhance its reactivity and cytotoxicity
特性
CAS番号 |
20662-47-9 |
|---|---|
分子式 |
C12H14N2O2 |
分子量 |
218.25 g/mol |
IUPAC名 |
2,5-bis[(2R)-2-methylaziridin-1-yl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C12H14N2O2/c1-7-5-13(7)9-3-12(16)10(4-11(9)15)14-6-8(14)2/h3-4,7-8H,5-6H2,1-2H3/t7-,8-,13?,14?/m1/s1 |
InChIキー |
JVACXZNHLRSLFZ-PTXFUZPWSA-N |
異性体SMILES |
C[C@@H]1CN1C2=CC(=O)C(=CC2=O)N3C[C@H]3C |
正規SMILES |
CC1CN1C2=CC(=O)C(=CC2=O)N3CC3C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(1,4-Phenylene)bis{dimethyl[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane}](/img/structure/B14707778.png)
![2-([1,1'-Biphenyl]-4-yl)-5-(4-butylphenyl)-1,3,4-oxadiazole](/img/structure/B14707796.png)
![[(5-Nitrothiophen-2-yl)methylidene]hydrazine](/img/structure/B14707798.png)

![Phenol, 2-[(dimethylamino)methyl]-6-methyl-](/img/structure/B14707809.png)



![Spiro[4.4]nona-1,3,6,8-tetraene](/img/structure/B14707829.png)


